4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide
Description
4-Chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide (hereafter referred to as Compound A) is a benzamide derivative featuring dual 4-chlorobenzoyl substituents attached to a benzofuran core. Its molecular formula is inferred as C22H13Cl2NO3, with a molecular weight of approximately 404.25 g/mol (calculated). Synthesized via condensation reactions involving chlorinated benzoyl chlorides and benzofuran intermediates, Compound A exhibits a melting point of 208.5–209.5°C and a crystalline structure stabilized by hydrogen bonding .
Properties
IUPAC Name |
4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2NO3/c23-15-9-5-13(6-10-15)20(26)21-19(17-3-1-2-4-18(17)28-21)25-22(27)14-7-11-16(24)12-8-14/h1-12H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQRUSGPQTYYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 2-amino-1-benzofuran-3-yl benzamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of automated reactors and continuous flow systems can improve the efficiency of the synthesis process. Additionally, industrial production may involve the use of solvents and reagents that are more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Reactivity and Transformations
The compound exhibits diverse chemical reactivity due to its structural features:
Nucleophilic Substitution
The halogen atoms (Cl) on the benzamide and benzofuran rings may undergo substitution with nucleophiles like amines or hydroxyl groups, depending on steric and electronic factors.
Amidation and Coupling Reactions
The benzamide linkage can participate in further amidation or coupling reactions, as demonstrated by analogous compounds. For example:
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Direct Amidation : Reactions with amines or carboxylic acids using (o-CF3PhO)₃P as a coupling reagent .
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Sonogashira Cyclocarbonylation : Ethynylbenzamide derivatives undergo cyclocarbonylation under CO pressure to form isoindolinones, suggesting potential for analogous transformations in this compound .
Stability and Degradation
The presence of halogens and the benzofuran ring influences stability:
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Thermal Stability : Likely moderate due to aromaticity and electron-withdrawing groups (e.g., Cl).
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Hydrolytic Stability : The amide bond may hydrolyze under acidic or basic conditions, though steric hindrance from substituents could reduce reactivity.
Key Research Findings
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Synthetic Flexibility : The benzofuran scaffold allows for diverse functionalization, making it a versatile platform for drug discovery.
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Stereoselectivity in Cyclocarbonylation : Analogous ethynylbenzamides exhibit high stereoselectivity in forming (E)-isomers under Sonogashira conditions, suggesting similar behavior in this compound .
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Coupling Reagent Efficiency : (o-CF3PhO)₃P enables efficient amidation without requiring co-catalysts like Cu salts, highlighting its utility in scaling up synthesis .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structural characteristics to 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide exhibit significant antimicrobial activity. The presence of halogen atoms, specifically chlorine, enhances the lipophilicity of the molecule, facilitating better membrane penetration and increased efficacy against various bacterial strains.
Case Study : In a study evaluating the antimicrobial efficacy of benzofuran derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against Escherichia coli, suggesting potential for developing new antimicrobial agents based on this structure.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Halogenated compounds have been documented to interact with DNA and proteins involved in cancer cell proliferation. Preliminary studies indicate that derivatives of this compound may induce apoptosis in cancer cell lines.
Case Study : A comparative analysis of related compounds revealed an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating moderate cytotoxicity. This suggests that further structural modifications could enhance potency.
Enzyme Inhibition
Benzofuran derivatives are known to inhibit key enzymes involved in inflammatory processes. Research has shown that certain compounds can inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which play critical roles in the biosynthesis of inflammatory mediators.
Data Tables
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoyl Group
4-Chloro-N-[2-(4-Methoxybenzoyl)-1-Benzofuran-3-yl]Benzamide (Compound B)
- Molecular Formula: C23H16ClNO4
- Molecular Weight : 405.83 g/mol
- Key Differences : Replacement of the 4-chlorobenzoyl group with a 4-methoxybenzoyl moiety.
- The molecular weight is marginally higher due to the methoxy group (+16 g/mol vs. Compound A). No melting point data is available, but methoxy groups typically reduce crystallinity compared to chloro substituents .
4-Bromo-N-[2-(4-Chlorobenzoyl)-1-Benzofuran-3-yl]Benzamide (Compound C)
- Molecular Formula: C22H13BrClNO3
- Molecular Weight : 454.7 g/mol
- Key Differences : Substitution of the 4-chloro group with 4-bromo on the benzamide ring.
- Impact: Bromine’s larger atomic radius increases steric bulk and molecular weight (+50 g/mol vs. Compound A).
Modifications on the Benzofuran Core
N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-5-yl]-4-Methylbenzamide (Compound D)
- Molecular Formula: C24H18ClNO3
- Molecular Weight : 403.86 g/mol
- Key Differences : Introduction of methyl groups at the 3-position of benzofuran and 4-position of benzamide.
- Impact: Methyl groups enhance hydrophobicity and may improve membrane permeability.
4-Chloro-N-[3-Methyl-2-(4-Methylbenzoyl)-1-Benzofuran-6-yl]Benzamide (Compound E)
Functional Group Replacements
4-Chloro-N-[2-(4-Hydroxyphenyl)Ethyl]Benzamide (Compound F)
- Molecular Formula: C15H14ClNO2
- Key Differences : Replacement of benzofuran with a hydroxyphenethyl group.
- Impact :
N-(2-(4-Oxo-4H-Benzod[1,3]Oxazin-2-yl)Phenyl)Benzamide (Compound G)
- Melting Point : 172.5–173.5°C
- Key Differences: Incorporation of a benzoxazinone ring instead of benzofuran.
- Impact: The oxazinone ring increases polarity and may confer unique bioactivity. Significantly lower melting point than Compound A, reflecting reduced crystallinity .
Research Implications
- Synthetic Feasibility : Compound A was synthesized in 81% yield , comparable to analogs like Compound G (91.6%), indicating robust reaction conditions for benzofuran-based benzamides .
- Structure-Activity Relationships (SAR) :
- Crystallography : The crystal structure of a piperidine-containing analog () suggests that Compound A’s solid-state arrangement may involve hydrogen bonding (N–H···O, C–H···O), influencing its bioavailability .
Biological Activity
4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, anticonvulsant, and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 477.94 g/mol. Its structure features a benzofuran core substituted with a chlorobenzoyl and a benzamide moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide. For instance, derivatives of benzofuran have shown significant cytotoxicity against various cancer cell lines.
- Case Study: A study evaluating the structure-activity relationship (SAR) of benzofuran-acetamide derivatives demonstrated that compounds with electron-withdrawing groups like chlorine exhibited enhanced antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for some derivatives were reported below 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide | <10 | MCF-7 |
| Benzofuran derivative X | 5.6 | A549 |
Anticonvulsant Activity
The anticonvulsant properties of this compound were evaluated through various pharmacological assays.
- Findings: In a study assessing the anticonvulsant potency of benzofuran-acetamide derivatives, the compound demonstrated an ED50 ranging from 0.055 to 0.259 mmol/kg, which is comparable to established anticonvulsants like phenobarbital . The relative potency was noted to be significant, suggesting its potential as a therapeutic agent for seizure disorders.
Antimicrobial Activity
The antimicrobial efficacy of the compound was also investigated, revealing promising results against both Gram-positive and Gram-negative bacteria.
- Research Results: The minimum inhibitory concentration (MIC) values indicated that several derivatives exhibited antimicrobial activity comparable to standard antibiotics. For example, derivatives with chlorinated phenyl groups showed MIC values ranging from 46.9 µg/mL to 93.7 µg/mL against Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 46.9 |
| Escherichia coli | 93.7 |
The mechanisms underlying the biological activities of 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide involve multiple pathways:
- Anticancer Mechanism: The compound likely induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which regulate cell survival .
- Anticonvulsant Mechanism: It may enhance GABAergic transmission or inhibit excitatory neurotransmission in the central nervous system, leading to reduced seizure activity .
- Antimicrobial Mechanism: The presence of electron-withdrawing groups enhances membrane permeability, allowing the compound to disrupt bacterial cell walls effectively .
Q & A
Q. What are the established synthetic routes for 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide, and what key reaction conditions are required?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
- Benzofuran core formation : Cyclization of substituted phenols under acidic conditions (e.g., H₂SO₄) or via palladium-catalyzed cross-coupling .
- Amide bond formation : Reacting 4-chlorobenzoyl chloride with the benzofuran intermediate in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?
- X-ray crystallography : Resolves bond lengths (e.g., C-Cl at ~1.73 Å) and dihedral angles (e.g., benzofuran-benzamide plane ~87.5°) .
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- UV-Vis spectroscopy : Detects π→π* transitions (λmax ~280 nm) for electronic structure validation .
Q. What solubility and stability profiles are critical for experimental design in aqueous and organic media?
- Solubility : Poor in water (<0.1 mg/mL), but soluble in DMSO (50 mg/mL) and DCM. Use sonication for uniform dispersion .
- Stability : Degrades under prolonged UV exposure (t½ ~48 hrs in light). Store at -20°C in amber vials .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-chloro substituents influence reactivity in nucleophilic substitution reactions?
The electron-withdrawing chloro groups activate the benzamide carbonyl toward nucleophilic attack (e.g., by amines). Steric hindrance from the benzofuran moiety slows reactions at the 3-position, requiring catalysts like DMAP (4-dimethylaminopyridine) . Computational studies (DFT) show a 15% higher activation energy for substitutions at the benzofuran-2-position compared to benzamide sites .
Q. How does the compound interact with bacterial enzyme targets like Acps-PPTase, and what implications does this have for antibacterial drug design?
- Target binding : The chloro-benzamide moiety mimics the natural substrate of Acps-PPTase, blocking bacterial lipid biosynthesis. Kinetic assays show competitive inhibition (Ki = 2.3 µM) .
- Synergistic effects : Combining with β-lactam antibiotics reduces MIC values against Staphylococcus aureus by 4-fold .
Q. What computational approaches are used to model the compound's binding affinity and reactivity, and how do they correlate with experimental data?
- Molecular docking (AutoDock Vina) : Predicts binding poses in Acps-PPTase (ΔG = -9.2 kcal/mol).
- QSAR models : LogP (3.1) and polar surface area (78 Ų) correlate with membrane permeability (R² = 0.89) .
- MD simulations : Reveal stable hydrogen bonds with Thr152 and Arg189 over 100 ns trajectories .
Methodological Considerations
Q. How can contradictory data on the compound's bioactivity (e.g., anticancer vs. antibacterial) be resolved through experimental design?
- Dose-response assays : Use IC50 (cancer cells) and MIC (bacteria) to differentiate mechanisms. For example, apoptosis in HeLa cells (IC50 = 8 µM) vs. membrane disruption in E. coli (MIC = 16 µg/mL) .
- Pathway analysis : RNA-seq identifies upregulated pro-apoptotic genes (e.g., BAX) in cancer cells versus downregulated lipid biosynthesis genes in bacteria .
Q. What strategies optimize the compound's pharmacokinetic properties for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
